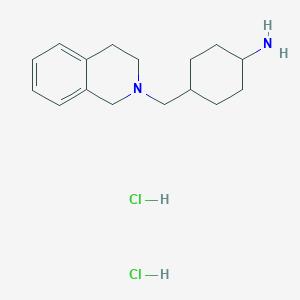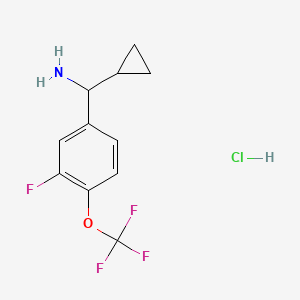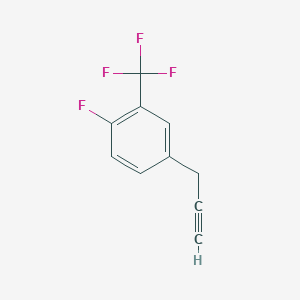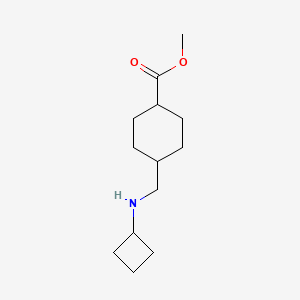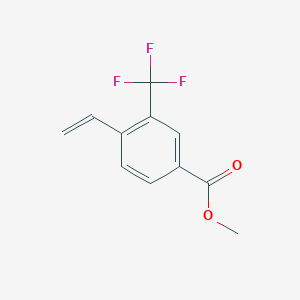
Benzoic acid, 4-ethenyl-3-(trifluoromethyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(trifluoromethyl)-4-vinylbenzoate is an organic compound that features a trifluoromethyl group, a vinyl group, and a benzoate ester. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly alter the chemical behavior of the molecule. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(trifluoromethyl)-4-vinylbenzoate typically involves the introduction of the trifluoromethyl group and the vinyl group onto a benzoate ester. One common method is the radical trifluoromethylation of a suitable precursor, followed by vinylation. The reaction conditions often require the use of radical initiators and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow processes, to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(trifluoromethyl)-4-vinylbenzoate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield epoxides, while reduction of the ester group can produce alcohols .
Aplicaciones Científicas De Investigación
Methyl 3-(trifluoromethyl)-4-vinylbenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological activity through the trifluoromethyl group.
Mecanismo De Acción
The mechanism by which Methyl 3-(trifluoromethyl)-4-vinylbenzoate exerts its effects is largely dependent on its chemical structure. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more readily with biological membranes. Additionally, the vinyl group can participate in various chemical reactions, making the compound a versatile intermediate in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
- Trifluoromethane (H–CF3)
- 1,1,1-Trifluoroethane (H3C–CF3)
- Hexafluoroacetone (F3C–CO–CF3)
Uniqueness
Methyl 3-(trifluoromethyl)-4-vinylbenzoate is unique due to the combination of the trifluoromethyl group and the vinyl group on a benzoate ester. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H9F3O2 |
|---|---|
Peso molecular |
230.18 g/mol |
Nombre IUPAC |
methyl 4-ethenyl-3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H9F3O2/c1-3-7-4-5-8(10(15)16-2)6-9(7)11(12,13)14/h3-6H,1H2,2H3 |
Clave InChI |
SRRPJATZUCQZIZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)C=C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


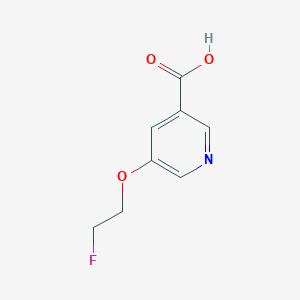
![Isothiazolo[5,4-c]pyridin-3(2H)-one, 2-(1,1-dimethylethyl)-, 1,1-dioxide](/img/structure/B12072780.png)





